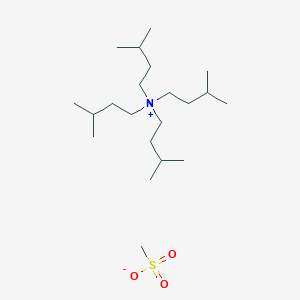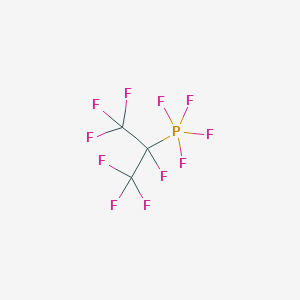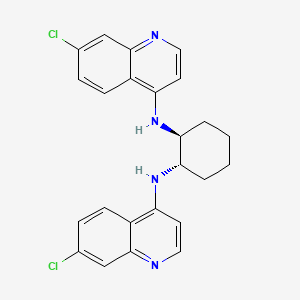
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, (1S,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two quinoline moieties through diamine linkages. The presence of chlorine atoms on the quinoline rings further enhances its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2-cyclohexanediamine and 7-chloro-4-quinoline.
Condensation Reaction: The 1,2-cyclohexanediamine undergoes a condensation reaction with 7-chloro-4-quinoline in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to the inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-: Lacks the chlorine atoms on the quinoline rings.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-pyridinyl)-: Contains pyridine rings instead of quinoline rings.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is unique due to the presence of chlorine atoms on the quinoline rings, which enhances its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
175414-97-8 |
|---|---|
Fórmula molecular |
C24H22Cl2N4 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(1S,2S)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
Clave InChI |
LISWOCWHIAZFSB-VXKWHMMOSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
SMILES canónico |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


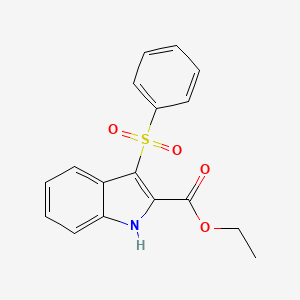
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
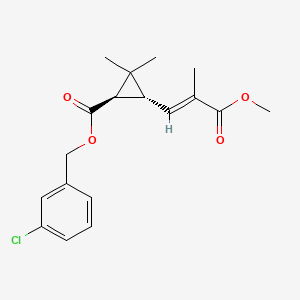

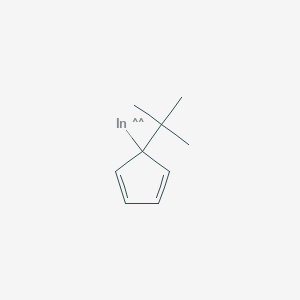
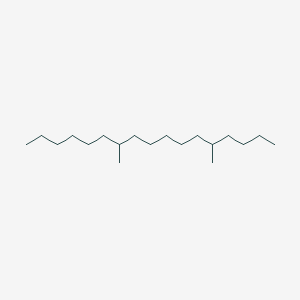
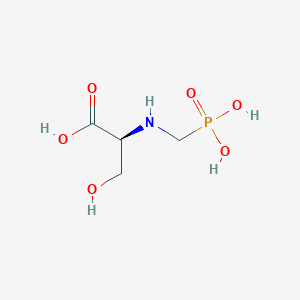
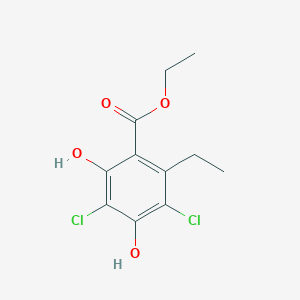
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)

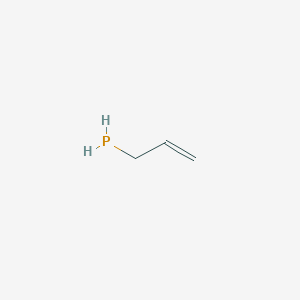
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
